molecular formula C12H7Cl5I+ B580066 Bis(3,4-dichlorophenyl)iodanium;hydrochloride CAS No. 50848-00-5

Bis(3,4-dichlorophenyl)iodanium;hydrochloride

Cat. No. B580066
CAS RN: 50848-00-5
M. Wt: 455.342
InChI Key: OGXSSIXPTPEBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dichlorophenyl)iodanium;hydrochloride, often referred to as BDPI-HCl, is an organometallic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. BDPI-HCl is used in organic synthesis, catalysis, and as a reagent for the preparation of various organic compounds. It is also used as a catalyst in the production of polymers and other materials.

Scientific Research Applications

BDPI-HCl has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, in the production of polymers, and as a reagent for the preparation of various organic compounds. It is also used in the study of enzyme kinetics, in the study of drug-receptor interactions, and in the study of organic reactions.

Mechanism of Action

The mechanism of action of BDPI-HCl is not fully understood. It is believed to act as a Lewis acid, which is an electron-pair acceptor. It has been shown to be effective in the catalytic synthesis of organic compounds and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPI-HCl are not well understood. It is believed to act as an electron-pair acceptor, which could potentially affect the activity of enzymes and other proteins. It is also believed to be able to interact with drug-receptor complexes, which could potentially affect drug-receptor interactions.

Advantages and Limitations for Lab Experiments

The advantages of using BDPI-HCl in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time. The main limitation of BDPI-HCl is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

For the use of BDPI-HCl include its use as a catalyst in the synthesis of organic compounds and polymers, further study of its mechanism of action, and further research into its potential biochemical and physiological effects. Other potential applications include its use in the study of enzyme kinetics, drug-receptor interactions, and organic reactions. Additionally, further research into its solubility in water could lead to the development of new methods for using BDPI-HCl in laboratory experiments.

Synthesis Methods

The synthesis of BDPI-HCl involves the reaction of 3,4-dichlorophenol and iodanium trichloride in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline solid. The reaction can be represented by the following equation:
3,4-dichlorophenol + iodanium trichloride + HCl → BDPI-HCl

properties

IUPAC Name

bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4I.ClH/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8;/h1-6H;1H/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXSSIXPTPEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[I+]C2=CC(=C(C=C2)Cl)Cl)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl5I+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715041
Record name bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,4-dichlorophenyl)iodanium;hydrochloride

CAS RN

50848-00-5
Record name NSC75260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(3,4-dichlorophenyl)iodanium;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.